2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
Overview
Description
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is an organic compound characterized by a chlorine atom and two methoxy groups attached to a phenyl ring, which is further connected to a butene chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through halogenation of 4-(3,5-dimethoxyphenyl)-1-butene followed by chlorination.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be employed using appropriate boronic acids and palladium catalysts.
Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of 2-chloro-4-(3,5-dimethoxyphenyl)-1-butanal.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Polymerization: The double bond in the butene chain can undergo polymerization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Polymerization: Catalysts like Ziegler-Natta catalysts are employed for polymerization.
Major Products Formed:
Oxidation: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butanone
Reduction: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butanal
Substitution: Various substituted phenyl compounds
Polymerization: Polymers with repeating units of the compound
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the function of the target molecule .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, which 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene may participate in, is a key biochemical pathway . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules .
Result of Action
The formation of new carbon-carbon bonds through the suzuki–miyaura cross-coupling reaction could potentially alter the function of biomolecules, leading to various cellular effects .
Scientific Research Applications
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is utilized in various fields:
Chemistry: It serves as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
3-(3-Chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide
5-Chloro-2,4-dimethoxyphenyl isocyanate
Uniqueness: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Unlike similar compounds, it contains a butene chain, which allows for polymerization and other reactions not possible with simpler structures.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-3,5-dimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEOPVFGYRSRKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=C)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246413 | |
Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-45-5 | |
Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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